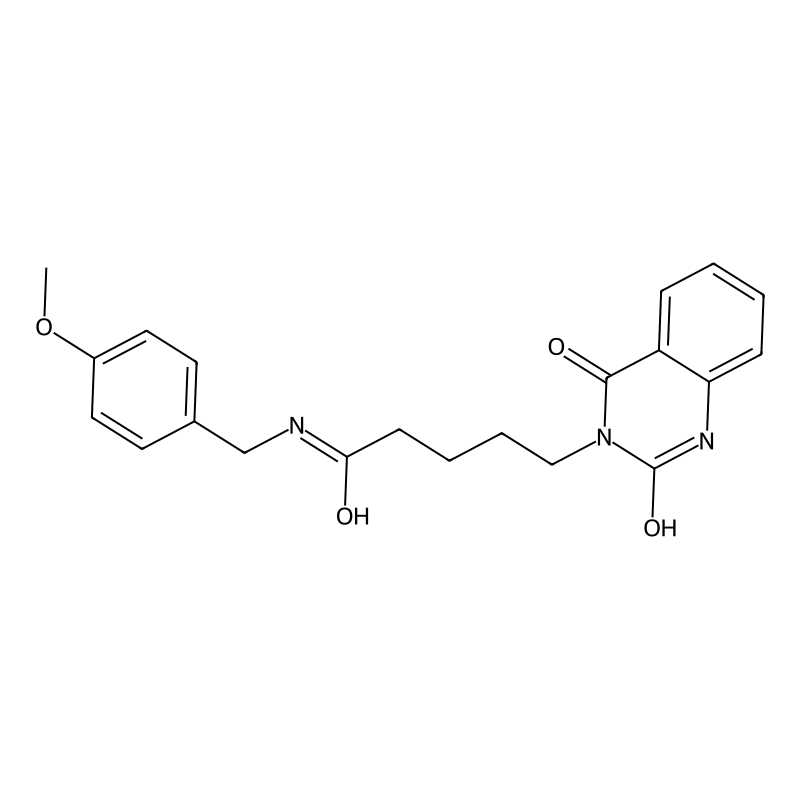

5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- This compound could potentially be used in the creation of high-strength thermochromic and mechanochromic liquid-crystal elastomers .

- These materials have crucial applications in advanced sensors and soft robotics . Integrating multiple response functions into a single soft material poses significant challenges .

- The strategy employed involves the creation of loosely cross-linked elastomers with densely packed nematic and chiral liquid crystal mesogens suspended on the side chain .

- The films exhibit superior mechanical properties, sensitive thermochromic and mechanochromic behaviors in the full visible light wavelength range, characteristic triple shape memory effects, and universal temperature-responsive adhesion .

- The unique structure of this compound allows for potential breakthroughs in drug discovery.

- It could potentially be used as a building block in the synthesis of new drugs.

- The specific methods of application and experimental procedures would depend on the particular drug being synthesized.

- This compound could also be used in organic synthesis.

- Its unique structure could potentially be used to create new organic compounds.

- The specific methods of application and experimental procedures would depend on the particular organic compound being synthesized.

High-strength Thermochromic and Mechanochromic Liquid-Crystal Elastomers

Drug Discovery

Organic Synthesis

Molecular Biology Studies

The compound 5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide is a quinazoline derivative characterized by its unique structural features, including a quinazolin-3-yl core with two carbonyl groups at positions 2 and 4, an amide functional group, and a methoxy-substituted phenyl group. The molecular formula for this compound is , and it has a molecular weight of approximately 358.41 g/mol.

This compound is of interest in medicinal chemistry due to its potential biological activities, particularly as a scaffold for developing new therapeutic agents. The presence of the quinazoline moiety suggests possible interactions with biological targets, making it a candidate for further investigation in drug discovery.

- Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.

- Working in a well-ventilated fume hood.

- Consulting safety data sheets (SDS) for similar compounds if available.

The chemical reactivity of 5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide can be attributed to its functional groups:

- Amide Bond Formation: The amide linkage can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

- Reduction Reactions: The carbonyl groups in the quinazoline structure can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

- Substitution Reactions: The methoxy group can be substituted under nucleophilic aromatic substitution conditions, allowing for the introduction of various substituents on the phenyl ring.

Preliminary studies suggest that compounds similar to 5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide exhibit various biological activities:

- Antimicrobial Activity: Quinazoline derivatives have been reported to possess antibacterial properties by inhibiting DNA gyrase enzymes, crucial for bacterial DNA replication .

- Anticancer Properties: Some quinazoline-based compounds have shown potential as anticancer agents by targeting specific kinases involved in cancer cell proliferation.

- Anti-inflammatory Effects: Certain derivatives have demonstrated anti-inflammatory activity, potentially through modulation of inflammatory pathways.

The synthesis of 5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide typically involves several key steps:

- Formation of Quinazoline Core: This can be achieved through cyclization reactions involving anthranilic acid derivatives and appropriate carbonyl compounds.

- Introduction of Methoxyphenyl Group: The methoxyphenyl moiety can be introduced via a nucleophilic substitution reaction where a suitable precursor is reacted with 4-methoxybenzyl chloride.

- Amidation Reaction: Finally, the amide bond is formed by reacting the intermediate with pentanoyl chloride or pentanoic acid in the presence of a base such as triethylamine.

The applications of 5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide are primarily in medicinal chemistry and pharmaceutical development:

- Drug Development: Its structural features make it a promising candidate for developing new drugs targeting bacterial infections or cancer.

- Biochemical Research: It can be used as a tool compound in studies aimed at understanding the biological mechanisms involving quinazoline derivatives.

Interaction studies are crucial for understanding how 5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide interacts with biological targets:

- Binding Affinity Studies: Techniques such as surface plasmon resonance or isothermal titration calorimetry can be employed to measure binding affinities to target proteins.

- Molecular Docking Studies: Computational approaches can predict how this compound binds to specific enzymes or receptors, providing insights into its potential efficacy.

Several compounds share structural similarities with 5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide, each exhibiting unique properties:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(4-Methoxyphenyl)-6-methylquinazoline | Methyl group at position 6 | Antimicrobial |

| 2,4-Dioxoquinazoline | Dioxo groups without phenyl substitution | Anticancer |

| N-(pyridin-4-ylmethyl)-quinazoline derivatives | Pyridine ring substitution | Anti-inflammatory |

These compounds highlight the versatility of the quinazoline framework while showcasing the unique attributes of 5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide, particularly its specific functionalization that may enhance biological activity.